molecular formula C11H13BrO4 B1446312 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde CAS No. 1942058-14-1

4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde

Cat. No. B1446312
M. Wt: 289.12 g/mol
InChI Key: WTANJDJFBDHOQH-UHFFFAOYSA-N
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Description

“4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde” is a chemical compound with the linear formula C9H9BrO2 . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis of Complex Organic Compounds

4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde serves as a key intermediate in the synthesis of various organic compounds. It has been used in the base-catalyzed reaction with 2-{[2-(vinyloxy)ethoxy]methyl}oxirane, resulting in compounds that upon further condensation with thiosemicarbazide and primary aliphatic amines afford thiosemicarbazones and 1-{2-[(alkylimino)methyl]phenoxy}-3-[2-(vinyloxy)ethoxy]propan-2-ols. These reactions demonstrate the versatility of the compound in synthesizing derivatives with potential biological activities (Kukharev et al., 2008).

Liquid Crystal Synthesis

The compound is instrumental in the synthesis and study of liquid crystal materials. For instance, it has been used in the creation of cinnamaldehyde-based molecules with Schiff base linking units, which display thermotropic liquid crystalline behavior. This research highlights the role of such compounds in understanding the structure-property relationships that govern the mesogenic properties and nematic phase behavior of liquid crystals (Jamain et al., 2020).

Material Science and Polymer Synthesis

Furthermore, derivatives of 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde have found applications in material science and polymer synthesis. The synthesis of bis-aldehyde monomers from related benzaldehydes, followed by polymerization with various diamines, yields poly(azomethines) with notable electrical conductivity. This research underscores the compound's significance in developing conductive polymeric materials, which are crucial for electronic and photonic technologies (Hafeez et al., 2019).

Organic Synthesis Methodology

In organic synthesis methodology, the compound's derivatives have been used to explore novel synthetic routes and mechanisms. For example, the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, facilitated by a rhodium catalyst system, showcases the utility of these compounds in developing new carbon-carbon bond-forming reactions. This work not only expands the toolkit of organic chemists but also provides insights into the regioselectivity and efficiency of such transformations (Kokubo et al., 1999).

properties

IUPAC Name

4-[2-(2-bromoethoxy)ethoxy]-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c12-3-4-15-5-6-16-10-2-1-9(8-13)11(14)7-10/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTANJDJFBDHOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCOCCBr)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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